molecular formula C22H28N2O4S B6570718 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946299-89-4

4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6570718
CAS No.: 946299-89-4
M. Wt: 416.5 g/mol
InChI Key: BZALDPKHTDKLLM-UHFFFAOYSA-N
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Description

4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that has generated interest in various fields due to its unique chemical structure and potential applications. It consists of a benzamide core, a tetrahydroquinoline ring, and an ethyl sulfonamide group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step reactions:

  • Formation of the tetrahydroquinoline ring: : This is often achieved through cyclization reactions involving aniline derivatives.

  • Incorporation of the ethyl sulfonamide group: : This step usually requires sulfonylation, where sulfonyl chloride is reacted with the intermediate tetrahydroquinoline.

  • Attachment of the butoxy group: : This step involves alkylation, where a butyl group is introduced.

  • Coupling with benzamide: : This is usually the final step, where the intermediate compound is reacted with benzoyl chloride under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound can follow similar synthetic routes but often utilizes large-scale batch reactors and continuous flow techniques to optimize yield and purity. The conditions are meticulously controlled to ensure reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions it Undergoes

4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo a variety of chemical reactions:

  • Oxidation: : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : This reaction involves the addition of hydrogen or removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : Involves the replacement of one group with another. Halogenation or nitration reactions are common, using reagents like bromine or nitric acid.

Common Reagents and Conditions

The reactions involving this compound typically require:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Methanol, ethanol, dichloromethane.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products Formed from These Reactions

  • Oxidation: : Can lead to the formation of ketones or carboxylic acids.

  • Reduction: : Results in the formation of amines or alcohols.

  • Substitution: : Produces various substituted derivatives, such as halogenated or nitrated products.

Scientific Research Applications

4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a broad range of scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor or receptor ligand.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

  • Industry: : Utilized in the development of novel materials and polymers due to its structural properties.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism of action of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves:

  • Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites, preventing substrate access.

  • Receptor Binding: : Acts as a ligand for specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to its combination of the tetrahydroquinoline ring, ethyl sulfonamide group, and benzamide core.

List of Similar Compounds

  • 4-butoxy-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

  • 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetate

  • 4-butoxy-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

These compounds share similar structures but vary in their specific functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

4-butoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-5-15-28-20-12-9-18(10-13-20)22(25)23-19-11-8-17-7-6-14-24(21(17)16-19)29(26,27)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZALDPKHTDKLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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